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Introduction
Laropiprant (MK-0524) is a selective antagonist of the prostaglandin D2 receptor subtype 1

(DP1). It was developed to be co-administered with nicotinic acid (niacin) to mitigate the

flushing side effect associated with niacin treatment for dyslipidemia. While the combination

product, Tredaptive, was approved in Europe, it was later withdrawn from the market due to a

lack of cardiovascular benefit and an increase in certain adverse events in clinical trials. This

guide provides a comprehensive overview of the preclinical safety and toxicology profile of

Laropiprant as a standalone agent, based on available non-clinical study data.

Mechanism of Action
Nicotinic acid-induced flushing is primarily mediated by the release of prostaglandin D2

(PGD2), which binds to DP1 receptors on vascular smooth muscle cells, leading to

vasodilation. Laropiprant competitively antagonizes the DP1 receptor, thereby inhibiting the

vasodilatory effects of PGD2.
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Caption: Mechanism of Action of Laropiprant. (Within 100 characters)

Pharmacokinetics
Pharmacokinetic studies of Laropiprant have been conducted in several animal species. The

drug is generally characterized by rapid absorption and metabolism.

Table 1: Pharmacokinetic Parameters of Laropiprant in Animal Models
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Parameter Rat Dog Monkey

Intravenous

Administration

Dose (mg/kg) 1 and 5 1 and 5 3

Plasma Clearance

(Clp; ml/min/kg)
~2 ~6 8

Half-life (T1/2; h) ~7 ~13 3

Volume of Distribution

(Vdss; L/kg)
~1 ~5 1

Oral Administration

Dose (mg/kg) 5, 25, and 100 5 3

Time to Maximum

Concentration (Cmax;

h)

1 - 4 1 - 4 1 - 4

Absolute Oral

Bioavailability (%)
50 70 8

Data sourced from a

study on the

pharmacokinetics and

disposition of MK-

0524 in rats, dogs,

and monkeys.[1]

Toxicology
A comprehensive battery of toxicology studies was conducted to characterize the safety profile

of Laropiprant.

Acute Toxicity
While specific LD50 values are not readily available in the public domain, a European

Medicines Agency (EMA) assessment report mentions that in repeat-dose studies, a high dose
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of 750 mg/kg/day of Laropiprant resulted in mortality in mice.[2]

Repeated-Dose Toxicity
Repeated-dose toxicity studies were conducted in mice, rats, and dogs for durations of up to 53

weeks.[2] Toxicologic findings in co-administration studies with nicotinic acid were consistent

with those observed for each compound individually.[3] The animal-to-human exposure

multiples at the No-Observed-Adverse-Effect Level (NOAEL) in these studies were considered

sufficient, ranging from 2 to 470 times the human exposure.[2]

Table 2: Summary of Repeated-Dose Toxicity Studies of Laropiprant

Species Duration Key Findings NOAEL

Mouse 5 and 14 weeks
Mortality observed at

750 mg/kg/day.

Data not publicly

available

Rat Up to 27 weeks

Post-administration

changes in serum

chemistry (glucose,

total protein, albumin,

phosphorus),

ketonuria, and

histomorphological

changes in the liver

and kidney were

observed in

combination studies

with nicotinic acid.

Data not publicly

available

Dog Up to 53 weeks

Toxicologic findings

were consistent with

those of Laropiprant

administered alone.

Data not publicly

available

Genotoxicity
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Laropiprant was evaluated in a standard battery of in vitro and in vivo genotoxicity assays and

was found to be non-genotoxic.

Table 3: Genotoxicity Profile of Laropiprant

Assay Type System Results

Mutagenicity In vitro (e.g., Ames test) Negative

Clastogenicity In vitro and In vivo Negative

Carcinogenicity
Long-term carcinogenicity studies were conducted in mice and rats. There was no evidence of

a carcinogenic potential for Laropiprant.

Table 4: Carcinogenicity Studies of Laropiprant

Species Duration Findings

Mouse 2 years
Not carcinogenic at the highest

doses tested.

Rat 2 years
Not carcinogenic at the highest

doses tested.

The exposures at the highest doses tested in these studies were at least 218 to 289 times the

human exposure based on the Area Under the Curve (AUC) of the recommended daily human

dose.

Reproductive and Developmental Toxicity
Laropiprant was assessed for its effects on fertility and embryo-fetal development.

Fertility: No adverse effects on male or female fertility were observed in rats at systemic

exposure levels at least 289 times the human exposure based on AUC.
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Developmental Toxicity: Studies in animals have indicated foetal developmental toxicity at

high doses of Laropiprant. Specific details regarding the nature of these findings and the

NOAELs are not publicly available. The combination of nicotinic acid and Laropiprant was

not tested in reproductive toxicity studies.

Experimental Protocols
While detailed, step-by-step protocols for the specific preclinical studies on Laropiprant are not

publicly available, the following represents a generalized workflow for a standard repeated-

dose toxicity study, a key component of the preclinical safety assessment.
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Caption: Generalized Workflow of a Repeated-Dose Toxicity Study. (Within 100 characters)
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Relationship Between Pharmacology and
Toxicology
The preclinical toxicological findings for Laropiprant, particularly the developmental toxicity at

high doses, appear to be related to exaggerated pharmacology or off-target effects at

exposures significantly exceeding the therapeutic range. The lack of genotoxicity and

carcinogenicity suggests that the adverse effects are not due to direct DNA damage.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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